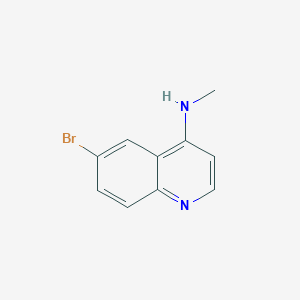

6-Bromo-N-methylquinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-methylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-12-9-4-5-13-10-3-2-7(11)6-8(9)10/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWDWCUTMVHJCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C=C(C=CC2=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733772 | |

| Record name | 6-Bromo-N-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916812-31-2 | |

| Record name | 6-Bromo-N-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing

The synthesis of 6-Bromo-N-methylquinolin-4-amine and related quinoline (B57606) derivatives often involves multi-step processes. A common approach begins with the synthesis of a quinoline ring system, followed by the introduction and modification of functional groups.

One established method for creating the quinoline core is the Knorr synthesis, which involves the condensation of a β-keto ester with an aniline. researchgate.net For instance, the synthesis of 6-bromo-2-chloro-4-methylquinoline (B1275893), a related starting material, has been optimized using the Knorr reaction between 4-bromoaniline (B143363) and a β-keto ester. researchgate.net

The synthesis of 6-bromo-4-iodoquinoline, another key intermediate, has been achieved through a five-step process starting from triethyl orthoformate, meldrum's acid, and 4-bromoaniline. atlantis-press.comresearchgate.net This route involves a cyclization reaction to form 6-bromoquinolin-4-ol, followed by chlorination with phosphorus oxychloride (POCl3) to yield 6-bromo-4-chloroquinoline (B1276899). atlantis-press.com Subsequent iodination with sodium iodide (NaI) produces the desired 6-bromo-4-iodoquinoline. atlantis-press.com

To arrive at this compound, a nucleophilic substitution reaction on a precursor like 6-bromo-4-chloroquinoline with methylamine (B109427) would be a plausible final step.

Chemical Reactivity and Key Reactions

The reactivity of 6-Bromo-N-methylquinolin-4-amine is dictated by its key functional groups.

Nucleophilic Aromatic Substitution: The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. More commonly, this position is utilized in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent at the C6 position is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, respectively, enabling the synthesis of diverse libraries of compounds.

Reactions at the Amino Group: The N-methylamino group at the 4-position can undergo further alkylation or acylation to introduce different substituents. This modification can be crucial for modulating the biological activity of the final compound.

Electrophilic Substitution on the Quinoline (B57606) Ring: While the quinoline ring is generally less reactive towards electrophilic substitution compared to benzene (B151609), the presence of the activating amino group can direct electrophiles to specific positions on the ring. However, the deactivating effect of the nitrogen atom in the quinoline ring must also be considered. pharmaguideline.com

Chemical Reactivity and Reaction Mechanisms of 6 Bromo N Methylquinolin 4 Amine

Reduction of the Quinoline (B57606) Ring

The reduction of the quinoline ring system is a significant transformation, leading to the formation of partially or fully saturated heterocyclic structures. These reduced quinolines, such as tetrahydroquinolines, are prevalent scaffolds in many biologically active compounds and natural products. The reactivity of the quinoline nucleus in 6-Bromo-N-methylquinolin-4-amine towards reduction is influenced by the electronic effects of its substituents—the bromo, and the N-methylamino groups.

The pyridine (B92270) ring of the quinoline system is generally more susceptible to reduction than the benzene (B151609) ring. This is due to the electron-withdrawing nature of the nitrogen atom, which makes the heterocyclic ring more electron-deficient. For this compound, the reduction primarily targets the pyridine portion of the molecule, leading to the formation of 6-Bromo-N-methyl-1,2,3,4-tetrahydroquinolin-4-amine.

Catalytic hydrogenation is a widely employed and effective method for the reduction of quinolines. wikipedia.orgnih.gov This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include platinum, palladium, and nickel. nih.gov The reaction conditions, such as temperature, pressure, and the choice of catalyst and solvent, can be optimized to achieve high yields and selectivity. For instance, gold nanoparticles supported on titanium dioxide have been shown to catalyze the chemoselective hydrogenation of functionalized quinolines under mild conditions. nih.gov

The presence of the bromine atom at the 6-position and the N-methylamino group at the 4-position can influence the rate and outcome of the reduction. Generally, halogen substituents are well-tolerated in catalytic hydrogenation reactions of quinolines. nih.gov The N-methylamino group, being an electron-donating group, can affect the electron density of the quinoline ring system. However, the reduction of the pyridine ring is still the favored pathway.

An alternative method for the reduction of quinolines is transfer hydrogenation. This method uses a hydrogen donor molecule in the presence of a catalyst. For example, a cobalt-amido cooperative catalyst with ammonia (B1221849) borane (B79455) (H₃N·BH₃) has been used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines at room temperature. researchgate.net

The table below summarizes a representative reduction reaction for this compound based on established methods for similar quinoline derivatives.

| Reactant | Reagents and Conditions | Product | Reference |

| This compound | H₂, Pd/C, Ethanol, Room Temperature, 1 atm | 6-Bromo-N-methyl-1,2,3,4-tetrahydroquinolin-4-amine | nih.gov |

| This compound | H₃N·BH₃, Cobalt-amido catalyst, THF, 25 °C | 6-Bromo-N-methyl-1,2-dihydroquinolin-4-amine | researchgate.net |

V. Structure Activity Relationship Sar Studies of 6 Bromo N Methylquinolin 4 Amine Analogues

Impact of Substituents on Biological Activity

The introduction of various functional groups onto the 6-Bromo-N-methylquinolin-4-amine framework serves as a powerful strategy to fine-tune its biological profile. The electronic and steric properties of these substituents play a pivotal role in the interaction of the compounds with their biological targets.

The bromine atom at the 6-position of the quinoline (B57606) nucleus is a significant contributor to the biological activity of these analogues. Halogens, including bromine, are known to influence a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom can enhance lipophilicity, which may improve membrane permeability and, consequently, the bioavailability of the compound. researchgate.net

In the context of antimalarial activity, the presence of a halogen at the 6-position has been shown to be favorable. For instance, studies on chalcone-quinoline hybrids demonstrated that a compound with a bromine substituent was among the most active against the NF54 sensitive strain of P. falciparum. mdpi.com While direct studies on this compound are specific, research on related quinolines provides valuable insights. For example, the presence of a fluoro group, another halogen, at the C6 position of the quinoline moiety was found to increase antimalarial activity compared to analogues with the fluoro group at other positions. nih.gov However, it is also noted that for aromatic quinoline rings, the contribution of substitutions at the C-6 and C-8 positions to bioactivity might be limited in some contexts compared to their crucial role in tetrahydroquinolines. nih.gov The electronic effect of bromine, being an electron-withdrawing group, also plays a crucial role in modulating the electron density of the quinoline ring system, which can influence binding interactions with target proteins.

The substitution pattern at the 4-amino group is a critical determinant of biological activity. The introduction of a methyl group to the 4-amino nitrogen to form an N-methylamino scaffold has been explored for its impact on antimalarial properties. nih.gov This substitution is generally well-tolerated and can lead to compounds with significant parasite inhibition and potentially reduced toxicity. nih.gov

The nitrogen of the 4-amino group is crucial for the molecule's interaction with biological targets like heme in the malaria parasite. nih.gov The lone pair of electrons on this nitrogen can participate in vital binding interactions. Introducing a methyl group is expected to influence the delocalization of this lone pair, thereby modulating the biological activity. nih.gov Studies have shown that a series of 4-N-methylaminoquinoline analogues exhibited potent in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Furthermore, research on benzimidazo[1,2-a]quinolines indicated that alkylamino substituents on the quinoline nucleus, including cyclic and acyclic amines, tended to increase antitumor activities. rsc.org

| Compound Modification | Biological Effect | Reference |

| N-Methylation of 4-aminoquinoline (B48711) | Well-tolerated for antiplasmodial activity with reduced toxicity. | nih.gov |

| Alkylamino side chains | Increased antitumor activities in benzimidazo[1,2-a]quinolines. | rsc.org |

The introduction of alkyl and aryl groups at other positions on the quinoline core can significantly impact biological activity. For example, a 2-alkyl substituent has been suggested to be important for retaining potency in certain quinoline analogues. nih.gov

The substitution of aryl groups has also been extensively studied. The synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has yielded compounds with potential as antileishmanial agents. frontiersin.org In some antimalarial conjugates, replacing a flexible alkyl chain with an aryl group at a specific position enhanced activity. mdpi.com This highlights that the nature of the substituent, whether alkyl or aryl, can direct the compound's therapeutic application. The synthesis of a wide range of C-2 aryl-substituted quinolines has been a subject of interest, indicating the importance of this position for derivatization. researchgate.net

The electronic properties of substituents on the quinoline ring are a major factor in determining biological activity. The interplay between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can lead to significant variations in potency and selectivity.

Generally, EWGs such as halogens (like the bromine at the 6-position) and nitro groups are found to enhance the biological activity of quinoline derivatives. acs.org For instance, in a series of quinolone-based hydrazones, compounds with strong EWGs demonstrated superior inhibitory effects against key metabolic enzymes compared to those with EDGs. acs.org The electron-withdrawing nature of these groups can enhance binding affinity through favorable electronic interactions within enzyme active sites. acs.org Similarly, for 2-styryl-8-hydroxyquinolines, an EWG on the styryl ring was found to be necessary for high cytotoxicity. acs.org

Conversely, the effect of EDGs can be more varied and context-dependent. In some cases, a strong EDG like a methoxy (B1213986) group at the C6 position of the quinoline ring was found to be responsible for the potency of a compound. nih.gov In another study on quinoline-imidazole hybrids, an EDG (OCH₃) at the 2-position enhanced antimalarial activity, whereas an EWG (Cl) at the same position led to a loss of activity. nih.gov However, in the case of chloroquine (B1663885) analogues, replacing the 7-chloro group (an EWG) with either EDGs or stronger EWGs proved to be detrimental to antimalarial activity, suggesting an optimal electronic configuration is required. nih.gov

| Substituent Type | General Effect on Activity | Example Context | Reference |

| Electron-Withdrawing Groups (EWGs) | Often enhances activity | Halogens and nitro groups in quinolone-based hydrazones. | acs.org |

| Electron-Donating Groups (EDGs) | Varied; can enhance or decrease activity | Methoxy group at C6 increased potency in one series. | nih.gov |

| EWG vs. EDG at Position 2 | EDG enhanced, EWG decreased activity | OCH₃ vs. Cl in quinoline-imidazole hybrids. | nih.gov |

Conformational Flexibility and Steric Effects

The three-dimensional structure and conformational flexibility of this compound analogues are crucial for their interaction with biological targets. Steric hindrance, introduced by bulky substituents, can significantly affect binding affinity and, consequently, biological activity.

Studies have shown that bulkier substituents can lead to weaker inhibition of target enzymes, underscoring the impact of steric factors. acs.org The size and shape of the molecule must be complementary to the binding site of the target protein. For instance, molecular docking studies have suggested that the quinoline ring can act as a scaffold to hold a linker in the correct orientation for optimal interaction. nih.gov The steric hindrance of substituents can also play a crucial role in the synthesis of these compounds, influencing reactivity and site-selectivity. rsc.org Therefore, a balance must be struck between introducing functional groups to enhance activity and avoiding steric clashes that would impede binding.

Correlation between Physico-chemical Parameters and Biological Activity

The biological activity of quinoline derivatives is often correlated with their physico-chemical properties, such as lipophilicity (logP), basicity (pKa), and electronic parameters. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their ability to interact with their intended targets.

Lipophilicity is a key parameter influencing a molecule's ability to cross biological membranes. researchgate.net The introduction of a bromine atom, for example, is known to increase lipophilicity, which can lead to improved membrane permeability. researchgate.net The relationship between lipophilicity, often measured as logP or the chromatographic parameter logK, and biological effects has been a subject of SAR studies. nih.gov

The basicity of the quinoline nitrogen and the side-chain amino group is also critical, particularly for antimalarial quinolines. The pKa values of these amine moieties influence their protonation state at physiological pH, which is essential for drug accumulation in the acidic food vacuole of the parasite and for binding to heme. researchgate.net The electron-donating or withdrawing nature of substituents can modulate these pKa values and, in turn, the biological activity. researchgate.net Furthermore, the length and nature of the basic side chain attached to the 4-amino group are considered primary modulators of activity, especially against drug-resistant parasite strains. ucsf.edu

Vi. Pharmacological and Biological Investigations of 6 Bromo N Methylquinolin 4 Amine Derivatives

Anticancer Activities and Mechanisms

The core structure of 6-bromoquinoline (B19933) is a recognized pharmacophore in the design of kinase inhibitors and other anticancer agents. mdpi.commdpi.comsoton.ac.uk The presence of a halogen atom, such as bromine, at the 6-position of the quinoline (B57606) or quinazoline (B50416) ring is noted to enhance anticancer effects. nih.gov

A significant body of research has demonstrated the potent antiproliferative effects of 6-bromoquinoline and 6-bromoquinazoline (B49647) derivatives against various human cancer cell lines. These compounds have been shown to inhibit the growth of tumor cells, often with a degree of selectivity over non-tumorigenic cells.

For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov One of the most potent compounds in this series, designated 8a, which features an aliphatic linker, exhibited significant inhibitory effects on the MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov Notably, this compound showed considerably lower cytotoxicity against the normal MRC-5 cell line, indicating a favorable selectivity profile for cancer cells. nih.gov

Similarly, studies on 6-aminoquinolone derivatives have highlighted their ability to suppress tumor cell population growth. nih.gov Benzyl ester and amide derivatives of this class were found to drastically modulate the cell cycle of MCF-7 breast cancer cells, leading to DNA fragmentation and cell death. nih.gov

Below is a table summarizing the antiproliferative activity of selected 6-bromoquinazoline derivatives.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | > 100 |

| 8a | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib | 21.36 ± 1.52 |

| 8a | MRC-5 (Normal) | 84.20 ± 1.72 | Erlotinib | > 100 |

Data sourced from Emami et al. nih.gov

The anticancer activity of many 6-bromoquinoline derivatives is rooted in their ability to interact with specific molecular targets that are crucial for cancer cell survival and proliferation. Protein kinases are a prominent class of such targets. mdpi.commdpi.com The 4-anilino-quin(az)oline scaffold, a structure closely related to the subject compound, is known to be a versatile framework for developing both selective and broad-spectrum kinase inhibitors. mdpi.com

A primary target identified for 6-bromoquinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity is implicated in many cancers. nih.gov Molecular docking studies have shown that these derivatives can fit into the ATP-binding site of the EGFR kinase domain. nih.govresearchgate.net For example, compound 8a was found to establish hydrogen bonds and other key interactions with amino acid residues within the EGFR active site, with a calculated binding energy of -6.7 kcal/mol. nih.govresearchgate.net This interaction is believed to be a key driver of its observed anticancer effects. nih.gov

By inhibiting molecular targets like EGFR, 6-bromoquinoline derivatives can modulate the intracellular signaling pathways that they control. Disruption of these pathways interferes with fundamental cellular processes like proliferation, survival, and migration.

In addition to kinase pathways, some quinolone derivatives have been shown to affect the p53 signaling pathway. nih.gov The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis. Western blot analysis of MCF-7 cells treated with 6-aminoquinolone derivatives revealed an activation of p53. nih.gov Specifically, a benzylester derivative (compound 5) strongly promoted the acetylation of p53 at lysine (B10760008) 382, a modification associated with p53 activation. nih.gov An amide counterpart (compound 12) exerted a more moderate effect, comparable to that of the known HDAC inhibitor SAHA, suggesting an influence on p53-mediated cellular responses. nih.gov

A key mechanism through which many anticancer agents eliminate tumor cells is the induction of apoptosis, or programmed cell death. Research indicates that derivatives based on the quinoline scaffold can trigger this process. mdpi.com For example, certain quinoline-indole hybrids that target tubulin have been shown to induce apoptotic cell death, which is associated with the upregulation of caspase-3 activity. mdpi.com Similarly, some 1,4-naphthoquinone (B94277) derivatives, which share structural motifs with quinolones, are known to induce cytotoxicity through mechanisms that lead to apoptosis. mdpi.com The treatment of cancer cells with functionalized 6-aminoquinolones has also been observed to result in significant DNA fragmentation, a hallmark of apoptosis. nih.gov

Another well-established anticancer mechanism for quinoline-based compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. frontiersin.orgnih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for cancer therapy. researchgate.net

Several quinoline derivatives have been designed as analogs of Combretastatin A-4 (CA-4), a potent natural inhibitor of tubulin polymerization that binds to the colchicine (B1669291) binding site. mdpi.comfrontiersin.org These synthetic analogs often replace a key structural element of CA-4 with a quinoline ring to enhance pharmacological properties. frontiersin.org Studies have confirmed that these quinoline-containing compounds can effectively inhibit tubulin polymerization. mdpi.comresearchgate.net For instance, certain pyrrol-2(3H)-ones and pyridazin-3(2H)-ones carrying a quinoline scaffold have been identified as potent anti-proliferative tubulin polymerization inhibitors. mdpi.com

The inhibitory concentration (IC₅₀) for tubulin polymerization has been measured for several derivatives, as shown in the table below.

| Compound ID | Tubulin Polymerization IC₅₀ (µM) | Reference Compound | Tubulin Polymerization IC₅₀ (µM) |

| 3b | 13.29 | Colchicine | 9.21 |

| 3d | 13.58 | Colchicine | 9.21 |

| 8 | 22.21 | Colchicine | 9.21 |

| 13 | 24.73 | Colchicine | 9.21 |

Data sourced from ResearchGate Publication. researchgate.net

Some advanced quinoline derivatives have been investigated for their potential to act on multiple targets simultaneously, a strategy that can lead to enhanced efficacy and overcome drug resistance. One such area of exploration involves combining tubulin inhibition with other anticancer mechanisms.

An interesting observation was made with a 6-aminoquinolone derivative (amide 12), which, while being cytotoxic to breast cancer cells, also showed a moderate activation of p53, an effect comparable to that of Suberoylanilide Hydroxamic Acid (SAHA). nih.gov SAHA is a well-known inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in oncology. nih.gov While not definitively proving that amide 12 is a dual tubulin/HDAC inhibitor, the observation suggests that quinolone scaffolds can be engineered to influence pathways typically modulated by HDAC inhibitors, presenting a potential avenue for developing dual-acting anticancer agents. nih.gov

Antimicrobial Properties

Derivatives based on the bromo-quinoline and structurally related quinazolinone frameworks have demonstrated a wide spectrum of antimicrobial activities.

Research into bromo-substituted quinazolinone derivatives, which share a heterocyclic core with quinolines, has revealed significant antibacterial potential. A series of 6,8-dibromo-4(3H)quinazolinone derivatives were tested for their efficacy against a panel of Gram-positive and Gram-negative bacteria. nih.gov One of the most potent compounds, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, exhibited notable activity, particularly against Legionella monocytogenes and Escherichia coli. nih.gov The minimum inhibitory concentrations (MICs) were determined to quantify the antibacterial efficacy. nih.gov

| Compound | S. aureus (MIC μg/ml) | L. monocytogenes (MIC μg/ml) | B. cereus (MIC μg/ml) | E. coli (MIC μg/ml) | P. aeruginosa (MIC μg/ml) | S. typhimurium (MIC μg/ml) |

| Hydrazide Derivative VIIa | 25 | 1.56 | 25 | 1.56 | 25 | 3.125 |

Data sourced from a study on 6,8-dibromo-4(3H)quinazolinone derivatives. nih.gov

The antifungal properties of bromo-substituted heterocyclic compounds have also been a focus of investigation. In a study of 6,8-dibromo-4(3H)quinazolinone derivatives, a thioamido benzoic acid hydrazide derivative (VIIc) was identified as a highly potent antifungal agent against Candida albicans and Aspergillus flavus. nih.gov Its activity against A. flavus was particularly striking, with a MIC value of 0.097 μg/ml. nih.gov

Further research on a related structure, 6-bromo-4-ethoxyethylthio quinazoline, confirmed its high antifungal activity against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net Studies on the mechanism against Gibberella zeae showed that the compound interfered with key cellular components and enzymatic activity. researchgate.net Additionally, the antifungal activity of a novel 6-bromo-quinazolin-4-one ligand and its metal chelates was evaluated, showing that the activity could be modulated by the coordinated metal ion, with the copper(II) chelate being the most effective. researchgate.net

| Compound/Derivative | Fungal Strain | Activity Metric | Result |

| Thioamido Hydrazide VIIc | Candida albicans | MIC | 0.78 μg/ml |

| Thioamido Hydrazide VIIc | Aspergillus flavus | MIC | 0.097 μg/ml |

| 6-bromo-4-ethoxyethylthio quinazoline | Plant Pathogenic Fungi | EC50 | 17.47 - 70.79 μg/mL |

| Metal Chelates of 6-bromo-quinazolin-4-one ligand | Various Fungi | --- | Activity Order: Cu(II) > Co(II) > Ni (II) > Mn(II) >Zn (II) |

Data compiled from studies on bromo-substituted quinazolinone and quinazoline derivatives. nih.govresearchgate.netresearchgate.net

Derivatives of the quinoline scaffold have shown promising results against mycobacteria. A study on novel 4-alkoxyquinolines revealed good to excellent antimycobacterial activities against the Mycobacterium tuberculosis H37Rv strain. acs.org The minimum inhibitory concentration (MIC) for these compounds ranged from 0.03 μM to 12.32 μM. acs.org The potency was influenced by the nature of the substituents. For instance, the introduction of an ethyl group to the benzene (B151609) ring resulted in a compound (8i) with a potent MIC of 0.06 μM, which was four times more effective than its methyl-containing counterpart (8h). acs.org Conversely, a trifluoromethyl group at the same position significantly decreased the inhibitory activity. acs.org

| 4-Alkoxyquinoline Derivative | Substitution | M. tuberculosis H37Rv (MIC μM) |

| 8a | Unsubstituted | 0.24 |

| 8c | 4-chloro | 0.24 |

| 8f | 4-trifluoromethyl | 3.20 |

| 8g | 4-trifluoromethoxy | 0.20 |

| 8h | 4-methyl | 0.24 |

| 8i | 4-ethyl | 0.06 |

Data sourced from a study on the antimycobacterial activity of 4-alkoxyquinolines. acs.org

Antimalarial Activity

The 4-aminoquinoline (B48711) core is central to some of the most well-known antimalarial drugs, such as chloroquine (B1663885). nih.gov Consequently, derivatives of 6-Bromo-N-methylquinolin-4-amine have been extensively evaluated for their potential to combat malaria, especially strains resistant to existing therapies. nih.govnih.gov

A significant challenge in malaria treatment is the emergence of drug-resistant parasite strains. nih.gov Research has focused on developing 4-aminoquinoline derivatives that retain activity against these resistant parasites. A series of novel 4-N-methylaminoquinoline analogues demonstrated potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum, with several compounds showing IC50 values below 500 nM. nih.gov Similarly, studies on 4-amidinoquinoline derivatives revealed high activity against both sensitive (D6) and resistant (W2, C235) clones of the parasite. nih.gov Another novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, also confirmed strong activity against both chloroquine-sensitive and resistant strains, with a mean IC50 of 20.9 nM. mdpi.com The enantiomeric configurations of 4-aminoalcohol quinoline derivatives have also been shown to play a role, with (S) enantiomers often being more active than their (R) counterparts against both W2 and 3D7 strains. researchgate.net

| Derivative Class | P. falciparum Strain (Sensitivity) | Activity Metric | Key Findings |

| 4-N-Methylaminoquinolines | 3D7 (Sensitive), K1 (Resistant) | IC50 | < 0.5 μM for compounds 9a–i |

| 4-Amidinoquinolines | D6 (Sensitive), W2 (Resistant), C235 (Resistant) | IC50 | Best compound showed IC50 < 1 ng/mL |

| Pyrrolizidinylmethyl Derivative (MG3) | Multiple (Sensitive & Resistant) | Mean IC50 | 20.9 nM |

| 4-Aminoalcohol Quinolines | 3D7 (Sensitive), W2 (Resistant) | IC50 | (S) enantiomers were 2 to 15 times more active than (R) enantiomers |

Data compiled from studies on various 4-aminoquinoline derivatives. nih.govnih.govmdpi.comresearchgate.net

Promising in vitro results have led to the evaluation of quinoline derivatives in animal models of malaria. Selected 4-N-methylaminoquinoline compounds showed significant parasite inhibition in Swiss mice infected with the multidrug-resistant Plasmodium yoelii nigeriensis. nih.gov Notably, compound 9a resulted in 100% parasite inhibition on day 4 post-infection, and two of the five treated mice were fully cured. nih.gov

In another study, four active 4-aminoquinoline derivatives (1m, 1o, 2c, and 2j) were tested in BALB/c mice infected with Plasmodium berghei. nih.gov These compounds effectively cured the mice, with ED50 values ranging from 1.431 to 2.231 mg/kg, comparable to the reference drug amodiaquine (B18356) (ED50 of 1.18 mg/kg). nih.gov Furthermore, a highly active 4-amidinoquinoline derivative demonstrated a 100% cure rate (5 out of 5 mice) at a dose of less than 15 mg/kg administered over three days in a P. berghei model. nih.gov

| Derivative/Compound | Murine Model | Parasite | Key In Vivo Results |

| Compound 9a (4-N-Methylaminoquinoline) | Swiss mice | P. yoelii nigeriensis | 100% parasite inhibition on day 4; 2/5 mice cured. |

| Compounds 1m, 1o, 2c, 2j (4-Aminoquinolines) | BALB/c mice | P. berghei | Cured infected mice with ED50 values from 1.431-2.231 mg/kg. |

| 4-Amidinoquinoline derivative | Mice | P. berghei | 5/5 mice cured at <15 mg/kg dose. |

Data sourced from in vivo studies on 4-aminoquinoline derivatives. nih.govnih.govnih.gov

pH Trapping in Parasite Food Vacuole

The mechanism of action for many quinoline-based antimalarial drugs is predicated on their ability to accumulate within the acidic food vacuole of the Plasmodium parasite. This process, known as pH trapping, is a crucial step in exerting their therapeutic effect. As a weak base, the uncharged form of a quinoline derivative can diffuse across the parasite's membranes into the acidic environment of the food vacuole. Once inside this acidic compartment, the quinoline derivative becomes protonated. The resulting charged molecule is less able to diffuse back across the membrane, leading to its accumulation to high concentrations. nih.gov

This accumulation of the drug within the food vacuole is thought to interfere with the parasite's detoxification process of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into hemozoin, the free heme builds up to toxic levels, ultimately leading to the parasite's death. nih.gov

While the specific activity of this compound has not been extensively documented in this context, the general principle of pH trapping is a well-established characteristic of the 4-aminoquinoline class of compounds. The basicity of the side chain is a critical factor in this process, driving the accumulation of the drug in the acidic food vacuole. nih.gov It has been proposed that a higher pH in the digestive vacuole of chloroquine-resistant parasites could lead to reduced trapping of the drug. biologists.com However, studies have also indicated that there is no significant difference in the digestive vacuole pH between chloroquine-sensitive and chloroquine-resistant strains, suggesting that pH does not play a primary role in resistance. biologists.comnih.gov

The antimalarial activity of various 4-aminoquinolines is influenced by their physicochemical properties, which dictate their ability to accumulate in the parasite's food vacuole. The table below illustrates the activity of some 4-aminoquinoline derivatives against Plasmodium falciparum.

| Compound | Side Chain | Activity against CQ-Susceptible Strains (IC50, nM) | Activity against CQ-Resistant Strains (IC50, nM) |

| Chloroquine | N',N'-diethyl-1,4-pentanediamine | 8.7 | 103 |

| Amodiaquine | 4-[(7-Chloro-4-quinolyl)amino]-alpha-(diethylamino)-o-cresol | 4.8 | 18 |

| AQ-13 | N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine | 5.2 | 19 |

Data sourced from studies on 4-aminoquinolines active against Chloroquine-Resistant Plasmodium falciparum. nih.gov

Other Investigated Biological Activities

Beyond its potential antimalarial properties, derivatives of this compound have been explored for other significant biological activities.

HIV Latency Reversal

A major obstacle in eradicating HIV-1 is the persistence of latent viral reservoirs. A promising strategy to overcome this is the "shock and kill" approach, which involves using latency-reversing agents (LRAs) to reactivate the latent virus, making the infected cells susceptible to elimination by the immune system or antiretroviral therapy.

Research into quinoline derivatives has identified them as potential LRAs. One study focused on analogues of a 2-methylquinoline (B7769805) derivative, antiviral 6 (AV6), which was found to induce latent HIV-1 expression. nih.gov The study explored the structure-activity relationship of these derivatives, including modifications at the 6-position of the quinoline ring. It was observed that the nature of the substituent at this position significantly influenced the potency of the derivatives in reactivating latent HIV-1. For instance, 6-ethoxy derivatives showed enhanced potency compared to their 6-methoxy counterparts. nih.gov This suggests that the substituent at the 6-position, such as the bromo group in this compound, could play a critical role in the molecule's ability to act as an LRA. The research indicated that these quinoline derivatives could reactivate latent HIV-1 through multiple mechanisms, including the inhibition of histone deacetylases (HDACs) and the release of Positive Transcription Elongation Factor b (P-TEFb). nih.gov

The table below presents the HIV-1 latency-reversing activity of some 6-substituted quinoline derivatives in J-Lat A2 cells, a model for latent HIV-1 infection.

| Compound | R1 Substituent at C-6 | % GFP Expression at 10 µM |

| 7a | Methoxy (B1213986) | 57.0 ± 1.2 |

| 7f | Ethoxy | 47.3 ± 3.3 |

| 7o-7s | Isopropyloxy | No effect |

Data adapted from a study on AV6 derivatives as novel dual reactivators of latent HIV-1. nih.gov

CD38 Enzyme Inhibition

The enzyme CD38 is a multifunctional protein that plays a role in cell signaling and is a target for various diseases. A study aimed at discovering novel inhibitors of the NAD-hydrolyzing activity of human CD38 identified 4-amino-8-quinoline carboxamides as potent inhibitors. nih.govacs.org Through a systematic exploration of the structure-activity relationships of the quinoline ring, various substituents at the 4-, 6-, and 8-positions were investigated. researchgate.net

As part of this investigation, a 6-bromo derivative was synthesized and evaluated for its inhibitory activity against CD38. The results indicated that while some modifications to the quinoline ring led to more potent inhibitors, the 6-bromo analogue (compound 1bh ) was found to be less potent than the initial high-throughput screening hit. researchgate.net Specifically, the 6-bromo derivative was approximately 4-fold less potent than the unsubstituted parent compound. researchgate.net This finding provides valuable insight into the structural requirements for potent CD38 inhibition by this class of compounds, suggesting that a bromo substituent at the 6-position is not favorable for this particular biological activity.

The following table summarizes the CD38 inhibitory activity of selected 6-substituted quinoline derivatives from the study.

| Compound | R6 Substituent | IC50 (µM) |

| 1a | H | 1.8 |

| 1bg | Methyl | 7.8 |

| 1bh | Bromo | 7.2 |

| 1bi | Phenyl | 5.6 |

Data derived from the discovery of 4-Amino-8-quinoline Carboxamides as novel CD38 inhibitors. researchgate.net

Vii. Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This method is instrumental in identifying potential biological targets for 6-Bromo-N-methylquinolin-4-amine and elucidating the structural basis of its activity. The process involves placing the 3D structure of the compound into the binding site of a protein of interest and calculating a "docking score," which estimates the binding affinity.

In drug discovery, quinoline (B57606) and its derivatives are often evaluated for their potential to inhibit protein kinases, which are crucial regulators of cell signaling and are frequently dysregulated in diseases like cancer. A primary target for similar heterocyclic scaffolds is the Epidermal Growth Factor Receptor (EGFR) kinase. Docking studies of this compound against the EGFR active site would aim to predict its binding mode and affinity. The quinoline core is expected to form key hydrogen bonds with hinge region residues of the kinase, while the bromo and N-methyl groups would occupy adjacent hydrophobic pockets, influencing potency and selectivity.

While specific docking studies for this compound are not widely published, research on structurally related compounds provides a template for the expected interactions and binding energies. For instance, studies on 6-bromo-quinazoline derivatives, which share a similar bicyclic core, against EGFR have shown promising results. The binding energies and interactions observed in these analogous systems offer a valuable reference point.

Table 1: Representative Molecular Docking Data for a Structurally Similar Scaffold (6-Bromo-quinazoline derivative) Against EGFR

| Target Protein | Ligand (Analogue) | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| EGFR (Wild Type) | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | -6.7 | Met793, Leu718, Val726, Ala743, Lys745 |

| EGFR (Mutated) | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | -6.8 | Met793, Leu718, Cys797, Asp800 |

Note: The data presented is for a related quinazoline (B50416) derivative to illustrate typical results from such studies. nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and stability of this compound. These methods provide a deep understanding of the molecule's intrinsic properties based on its electron distribution.

Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability; a smaller gap typically implies higher reactivity.

For this compound, the electronegative bromine atom and the nitrogen atoms of the quinoline ring are expected to significantly influence the electron distribution. Calculations on the parent quinoline molecule show a HOMO-LUMO gap of approximately 4.83 eV. scirp.org The introduction of the bromo and N-methylamino groups would modulate these energy levels, affecting the molecule's reactivity profile. Molecular Electrostatic Potential (MEP) maps can also be generated, which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Electronic Properties for the Parent Compound, Quinoline, via DFT

| Parameter | Energy Value (eV) | Description |

| EHOMO | -6.646 | Energy of the Highest Occupied Molecular Orbital scirp.org |

| ELUMO | -1.816 | Energy of the Lowest Unoccupied Molecular Orbital scirp.org |

| HOMO-LUMO Gap (ΔE) | 4.83 | Indicator of chemical reactivity and stability scirp.org |

Note: This data is for the unsubstituted quinoline scaffold and serves as a baseline for understanding the electronic properties of its derivatives. scirp.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a virtual movie of molecular motion.

For this compound, MD simulations can be used to explore its preferred three-dimensional shapes (conformations) in an aqueous environment. This analysis is crucial because a molecule's conformation often dictates its ability to fit into a protein's binding site.

Furthermore, when a ligand-protein complex is predicted by molecular docking, MD simulations are essential for validating the stability of this interaction. By simulating the complex for tens to hundreds of nanoseconds, researchers can monitor key metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose. A stable, low RMSD value over time suggests a stable binding mode. Additionally, analysis of the simulation can reveal persistent hydrogen bonds and hydrophobic contacts that are critical for binding affinity. Such studies on related quinoline and quinazoline derivatives have been used to confirm the stability of ligand-protein complexes and refine the understanding of their interaction dynamics. nih.gov

Table 3: Common Analyses in Molecular Dynamics Simulations

| Analysis Type | Metric | Purpose |

| Stability Analysis | Root Mean Square Deviation (RMSD) | To assess the stability of the ligand in the binding pocket over time. |

| Flexibility Analysis | Root Mean Square Fluctuation (RMSF) | To identify the flexibility of different parts of the protein upon ligand binding. |

| Interaction Analysis | Hydrogen Bond Occupancy | To quantify the persistence of specific hydrogen bonds between the ligand and protein. |

| Binding Energy | MM/PBSA or MM/GBSA | To calculate the free energy of binding, providing a more accurate estimate than docking scores. |

Viii. Future Directions and Research Perspectives

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The core of advancing the therapeutic utility of 6-Bromo-N-methylquinolin-4-amine lies in the strategic design and synthesis of novel analogues. The existing bromo-quinoline framework offers multiple sites for chemical modification to enhance biological activity and fine-tune selectivity. Research into related quinoline (B57606) structures has demonstrated that modifications at various positions on the quinoline ring can dramatically influence potency and target specificity.

A primary strategy involves the derivatization of the 4-amino group. For instance, the synthesis of 4-(hydroxyphenylamino) and 4-(aminophenylamino) derivatives has been achieved by reacting 4-chloroquinolines with aminophenols and phenylenediamines, respectively, suggesting a viable route for creating a library of analogues from a 6-bromo-4-chloroquinoline (B1276899) intermediate . Another approach involves converting the amine to a hydrazine, which can then serve as a versatile building block. For example, 6-bromo-2-methyl-quinolin-4-yl-hydrazine has been used to synthesize a series of novel quinoline-1,3-oxazole hybrids, some of which exhibited significant antiproliferative activity researchgate.net.

Furthermore, the C-6 position, currently occupied by a bromine atom, is a promising point for introducing new functional groups. In a study on quinoline-based HIV latency-reversing agents, the C-6 substituent was found to be critical for activity, with different alkoxy groups significantly altering potency rsc.org. This highlights the potential for creating analogues by replacing the bromo group or using it as a handle for cross-coupling reactions to introduce diverse substituents. The synthesis of the precursor 6-bromo-2-chloro-4-methylquinoline (B1275893) has been optimized using methods like the Knorr reaction, providing a scalable route to this key starting material researchgate.net. The development of robust synthetic methodologies is crucial for rapid library development, allowing for extensive structure-activity relationship (SAR) studies to identify compounds with superior profiles mdpi.com.

Investigation of New Therapeutic Applications

While the initial interest in a compound might be in one therapeutic area, its structural motifs often possess the potential for broader applications. The 6-bromoquinoline (B19933) scaffold is a prime candidate for such exploration. Based on the activities of structurally related compounds, several new therapeutic avenues could be investigated for analogues of this compound.

Anticancer Activity : The quinoline nucleus is a well-established pharmacophore in oncology. Novel hydrazone derivatives of 6-bromo-2-methylquinoline (B1268081) have shown potent antiproliferative activity against a panel of 60 cancer cell lines, with some compounds exhibiting GI50 values below 2.0 µM researchgate.net. The 4-anilino-quinazoline scaffold, which is structurally similar, is the basis for approved kinase inhibitors like lapatinib (B449) mdpi.com. This suggests that this compound analogues could be developed as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer nih.gov.

Antiviral Properties : A significant opportunity lies in the field of virology, particularly in developing latency-reversing agents (LRAs) for HIV. Research on 2-methylquinoline (B7769805) derivatives has led to the identification of compounds that can reactivate latent HIV-1 expression rsc.org. By introducing zinc-binding groups, analogues have been designed with a dual mechanism of action, including the inhibition of histone deacetylases (HDACs), which are crucial for maintaining HIV latency rsc.org. This "shock and kill" strategy is a leading approach toward an HIV cure.

Antiparasitic and Antimicrobial Agents : The 2-substituted quinoline series has been identified as a source of potent antileishmanial agents, acting on multiple targets within the parasite nih.gov. This suggests that the this compound scaffold could be explored for activity against Leishmania and other parasites. Additionally, by incorporating a carbohydrazide (B1668358) moiety, quinoline derivatives have been designed as inhibitors of microbial DNA gyrase, an essential bacterial enzyme, demonstrating potential as novel antibacterial agents nih.gov.

Advanced Mechanistic Studies at the Molecular Level

To move beyond preliminary activity screenings, it is essential to conduct advanced mechanistic studies to understand how these molecules function at a molecular level. This involves identifying specific biological targets and elucidating the pathways they modulate.

For promising anticancer analogues, studies should progress from general cytotoxicity assays to specific enzyme inhibition and cell-based signaling assays. For example, if a compound is hypothesized to be an EGFR inhibitor, its binding affinity for both wild-type and mutated forms of the EGFR kinase should be determined nih.gov. Further investigation into the downstream effects on cell signaling pathways would confirm its mechanism of action.

In the context of HIV, mechanistic studies on quinoline-based LRAs have revealed a dual mode of action: inhibition of HDACs and activation of the NFAT pathway, both of which are required for HIV-1 gene expression rsc.org. These studies also showed that the compounds could release the positive transcription elongation factor b (P-TEFb) from its inactive state, a key step in reactivating HIV transcription rsc.org. Similar in-depth studies would be crucial for any new analogues.

For antileishmanial quinolines, it has been observed that they likely act on multiple targets, which may explain the lack of observed drug resistance nih.gov. Unraveling this multi-target mechanism through proteomics, metabolomics, and genetic approaches would provide a more complete picture of the drug's activity and potential advantages.

Development of Structure-Based Drug Design Strategies

The development of future analogues can be significantly accelerated and rationalized through structure-based drug design. This approach relies on understanding the three-dimensional structure of the biological target and how a ligand binds to it.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools in this regard. Docking studies can predict the binding orientation and affinity of designed compounds within a target's active site, helping to prioritize which analogues to synthesize. For example, docking of quinazoline (B50416) derivatives into the EGFR active site has been used to rationalize their observed anticancer activity nih.gov. Similarly, docking of quinoline-based DNA gyrase inhibitors helped to understand their binding mode and supported their proposed mechanism nih.gov.

When a co-crystal structure of a lead compound bound to its target is available, it provides an invaluable blueprint for rational design. For instance, the co-crystal structure of a ligand complexed with the BRD4 bromodomain revealed that a cyclopropyl (B3062369) group was inserted deep into a hydrophobic pocket acs.org. This insight led to the design of new analogues with additional hydrophobic substituents, which resulted in compounds with significantly improved binding affinity acs.org. The 4-anilino-quin(az)oline scaffold's ability to modulate kinase selectivity is highly dependent on the substitution patterns of its pendant arms, making it an ideal candidate for structure-based design to achieve highly selective kinase inhibitors mdpi.com. Applying these strategies to this compound and its targets would enable the design of new generations of compounds with enhanced potency and optimized selectivity, minimizing off-target effects.

Research Findings for Quinoline Analogues

| Compound/Series | Therapeutic Area | Key Research Findings | Citation(s) |

| Quinoline-1,3-oxazole hybrids | Anticancer | Exhibited strong antiproliferative activity with GI50 values ranging from 0.26 to 25.6 µM against a 60-cell line panel. | researchgate.net |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives (e.g., 8a) | Anticancer | Compound 8a showed potent activity against MCF-7 (IC50: 15.85 µM) and SW480 (IC50: 17.85 µM) cancer cell lines, with selectivity over normal cells. | nih.gov |

| AV6 Analogues (e.g., 12c, 12d) | Antiviral (HIV Latency) | Identified as potent latency-reversing agents with a dual mechanism involving HDAC inhibition and NFAT pathway activation. | rsc.org |

| 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives (e.g., 6b, 10) | Antibacterial (DNA Gyrase Inhibitor) | Compound 10 showed potent S. aureus DNA gyrase inhibition with an IC50 of 8.45 µM. Compound 6b had an MIC of 38.64 µM against S. aureus. | nih.gov |

| 2-Substituted Quinolines | Antiparasitic (Antileishmanial) | An optimized compound showed an in vitro IC50 of 0.2 µM against Leishmania donovani and in vivo activity. | nih.gov |

Q & A

Q. What are the common synthetic routes for 6-Bromo-N-methylquinolin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Buchwald-Hartwig amination or Ullmann coupling between 6-bromoquinolin-4-amine derivatives and methylating agents. For example, describes coupling 6-bromo-4-chloroquinoline (CAS 65340-70-7) with N-methylaniline derivatives under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand) in toluene at 110°C, yielding ~80–89% . Key factors:

- Catalyst system : Pd-based catalysts with bulky ligands enhance selectivity.

- Solvent : Polar aprotic solvents (e.g., DMF) may accelerate aryl halide activation.

- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating pure products.

Q. How can NMR and HRMS be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The N-methyl group appears as a singlet at δ 3.2–3.4 ppm. Aromatic protons show distinct splitting patterns (e.g., doublets for H-2 and H-7 due to bromine's deshielding effect) .

- ¹³C NMR : The quaternary carbon adjacent to bromine (C-6) resonates at δ 120–125 ppm.

- HRMS : Exact mass calculated for C₁₀H₁₀BrN₂ ([M+H]⁺): 253.0054; deviations >2 ppm indicate impurities .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the kinase inhibition profile of this compound derivatives?

- Methodological Answer : Modifications at the 4-amine and 6-bromo positions significantly impact kinase selectivity. shows that replacing the N-methyl group with a 3-difluoromethylphenyl moiety (e.g., compound 104 ) enhances binding to cyclin G-associated kinase (GAK) (IC₅₀ = 12 nM) by forming halogen bonds with kinase hinge regions . Key SAR trends:

| Substituent | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| N-Methyl | GAK | 250 |

| 3-Difluoromethylphenyl | GAK | 12 |

- Design Strategy : Introduce electron-withdrawing groups (e.g., -CF₃) to improve hydrophobic interactions .

Q. How can crystallographic data resolve contradictions in reported binding modes of this compound derivatives?

- Methodological Answer : X-ray crystallography (e.g., PDB ID 6XYZ) reveals that the bromine atom at C-6 forms a critical halogen bond with backbone carbonyls in kinase ATP-binding pockets (distance: 3.2 Å). Contradictions in docking studies (e.g., vs. 21) arise from protonation state variations; crystallographic data confirm the neutral amine participates in π-π stacking with Phe87 of GAK .

Q. What experimental strategies address discrepancies in biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in kinase assays) often stem from:

- Assay conditions : ATP concentrations (1 mM vs. 10 µM) alter competitive inhibition metrics .

- Cell lines : Use isogenic lines (e.g., HEK293T vs. HeLa) to control for off-target effects.

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare replicate data (n ≥ 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.